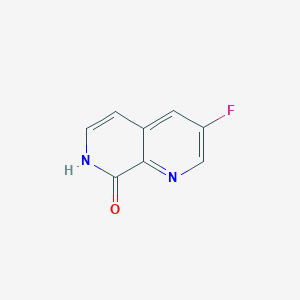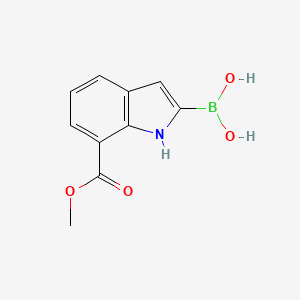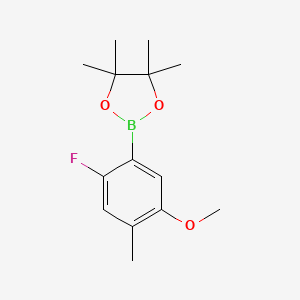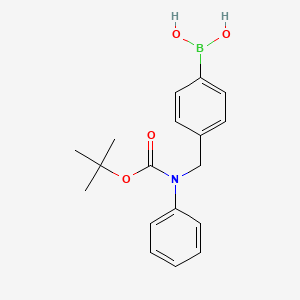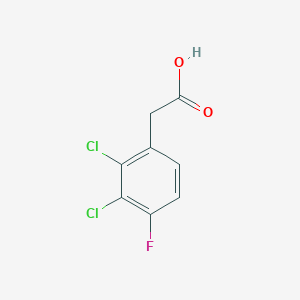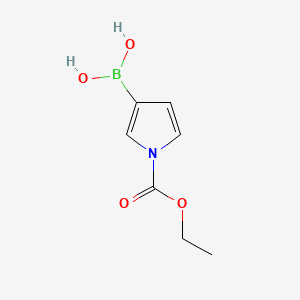
(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring with an ethoxycarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a pyrrole derivative. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit proteasomes.
Industry: It is used in the development of materials such as polymers and sensors, where the boronic acid group can interact with diols and other functional groups.
Mechanism of Action
The mechanism by which (1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research. The boronic acid group can also act as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrrole ring.
Indolylboronic acid: Contains an indole ring, which is structurally similar to pyrrole but with an additional fused benzene ring.
Pyridylboronic acid: Features a pyridine ring, which is another nitrogen-containing heterocycle.
Uniqueness
(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups on the pyrrole ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions. Its structure also provides specific interactions with biological molecules, making it particularly useful in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
(1-ethoxycarbonylpyrrol-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-2-13-7(10)9-4-3-6(5-9)8(11)12/h3-5,11-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKSEOWBSDVMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
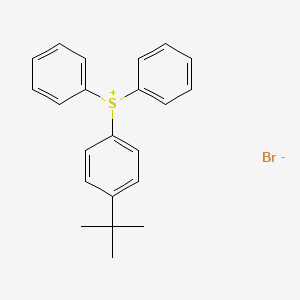
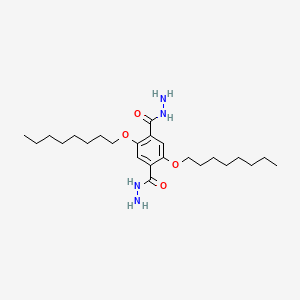
![2-Chlorobenzo[c]phenanthrene](/img/structure/B8248812.png)
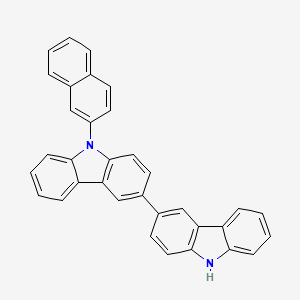
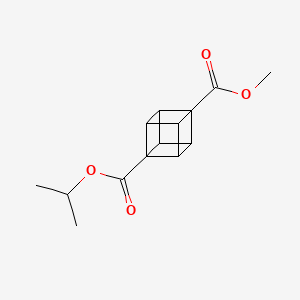
![2-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8248831.png)
